molecular formula C59H111N3O19 B12066352 azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Cat. No.: B12066352
M. Wt: 1166.5 g/mol
InChI Key: RCVNLPVAMQNXIG-FSTCSSKCSA-N
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Description

GM3 Ganglioside (Milk, Bovine-Ammonium Salt) is a glycosphingolipid found in bovine milk. It consists of a sialic acid residue and an oligosaccharide head structure, making it a crucial component of cell membranes. GM3 Ganglioside plays significant roles in immunoregulation, biosynthesis, and metabolism of higher gangliosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GM3 Ganglioside involves the extraction of glycosphingolipids from bovine milk. The process typically includes:

Industrial Production Methods: Industrial production of GM3 Ganglioside follows similar extraction and purification steps but on a larger scale. Advanced techniques like electrospray ionization-mass spectrometry (ESI-MS) are used to ensure the purity and efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions: GM3 Ganglioside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .

Scientific Research Applications

GM3 Ganglioside has a wide range of scientific research applications:

Mechanism of Action

GM3 Ganglioside exerts its effects by blocking the activity of fibroblast growth factor receptors. It is involved in modulating cell growth through GM3-enriched microdomains. Additionally, it regulates immunological functions by preventing cytokine production .

Comparison with Similar Compounds

Uniqueness: GM3 Ganglioside is unique due to its widespread distribution in tissues and its significant role in immunoregulation and cell growth modulation. Its ability to inhibit protein kinase C activity and down-modulate CD4 molecules sets it apart from other gangliosides .

Properties

Molecular Formula

C59H111N3O19

Molecular Weight

1166.5 g/mol

IUPAC Name

azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C59H108N2O19.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-46(67)61-42(43(64)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)38-75-56-51(71)50(70)53(40(4)77-56)78-57-52(72)55(48(68)39(3)76-57)80-59(58(73)74)36-44(65)47(60-41(5)63)54(79-59)49(69)45(66)37-62;/h32,34,39-40,42-45,47-57,62,64-66,68-72H,6-31,33,35-38H2,1-5H3,(H,60,63)(H,61,67)(H,73,74);1H3/b34-32+;

InChI Key

RCVNLPVAMQNXIG-FSTCSSKCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(/C=C/CCCCCCCCCCCCC)O.[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+]

Origin of Product

United States

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